Fosfestrol vs. Castration in Rat Prostate Cancer Model: Quantified Tumor Growth Inhibition
In a comparative study using the Noble Nb-H and Nb-R prostatic carcinoma rat model, both diethylstilbestrol (DES) and its diphosphate Fosfestrol (DESPP) demonstrated significantly superior tumor inhibition compared to surgical castration alone [1]. While castration only retarded tumor growth, treatment with DES or DESPP at doses of 3×0.1 mg/kg and 1.0 mg/kg weekly (s.c.) resulted in almost complete tumor inhibition (P<0.01) [1]. This effect was maintained even in castrated rats, indicating a direct tumor-inhibiting mechanism beyond mere testosterone suppression [1].
| Evidence Dimension | Tumor growth inhibition in hormone-sensitive prostate cancer |
|---|---|
| Target Compound Data | Fosfestrol (DESPP): Almost complete tumor inhibition at 3×0.1 mg/kg and 1.0 mg/kg weekly s.c. |
| Comparator Or Baseline | Surgical castration: Retardation of tumor growth only. |
| Quantified Difference | Fosfestrol treatment was significantly (P<0.01) better than castration. Histological analysis revealed more extensive tumor damage. |
| Conditions | In vivo Noble Nb-H and Nb-R transplantable prostatic carcinoma model in rats. |
Why This Matters
This data provides a clear, quantitative basis for selecting Fosfestrol over a castration-based model in research focused on direct tumor inhibition and exploring mechanisms beyond androgen deprivation.
- [1] Daehlin, L., Bergh, A., & Damber, J. E. (1990). The tumor-inhibiting effect of diethylstilbestrol and its diphosphate on the Nb-H and Nb-R prostatic carcinomas of the rat. Journal of Cancer Research and Clinical Oncology, 116(2), 159-167. DOI: 10.1007/BF01612671. View Source
